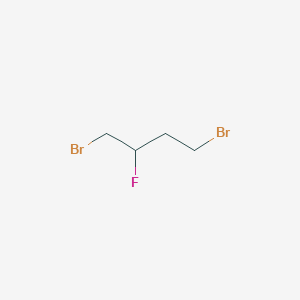
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one
Übersicht
Beschreibung
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one, more commonly referred to as 6-I-TDI, is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. 6-I-TDI is an intermediate in the synthesis of several other compounds, and its unique chemical structure has made it an attractive target for researchers.
Wissenschaftliche Forschungsanwendungen
6-I-TDI has been studied extensively due to its potential applications in various scientific research areas. For example, 6-I-TDI has been used as a model compound for studying the reaction of aryl iodides with electrophiles. Additionally, 6-I-TDI has been used as a precursor in the synthesis of several other compounds, such as 2,3-dihydro-1H-isoindole-1-carboxylic acid, which has been used in the synthesis of several pharmaceuticals. 6-I-TDI has also been explored as a potential tool for studying the effects of halogenated compounds on the environment.
Wirkmechanismus
The mechanism of action of 6-I-TDI is not yet fully understood. However, it is believed that the reaction of 6-I-TDI with electrophiles is initiated by the nucleophilic attack of the iodide ion on the electrophile. This results in the formation of a cationic intermediate, which is then attacked by the aromatic ring of 6-I-TDI. This reaction results in the formation of a new covalent bond between the iodide ion and the electrophile, thus forming the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-I-TDI are not yet fully understood. However, some studies have suggested that 6-I-TDI may have potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, 6-I-TDI has been studied as a potential therapeutic agent for the treatment of various neurological disorders, such as Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-I-TDI in laboratory experiments include its easy availability, low cost, and high reactivity. Additionally, 6-I-TDI is relatively stable in air and can be stored for long periods of time without significant degradation. However, 6-I-TDI is a highly toxic compound and should be handled with care. Additionally, the reaction of 6-I-TDI with electrophiles can be difficult to control due to the high reactivity of the iodide ion.
Zukünftige Richtungen
The future directions for 6-I-TDI research include further exploration of its potential applications in the treatment of various diseases, such as cancer and Alzheimer’s disease. Additionally, further research is needed to better understand the mechanism of action of 6-I-TDI and its potential effects on the environment. Additionally, further research is needed to develop safer and more efficient methods for the synthesis of 6-I-TDI. Finally, further research is needed to explore the potential applications of 6-I-TDI in other areas, such as materials science and nanotechnology.
Eigenschaften
IUPAC Name |
6-iodo-2-(2,2,2-trifluoroethyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3INO/c11-10(12,13)5-15-4-6-1-2-7(14)3-8(6)9(15)16/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAACKFCTYOSPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)C(=O)N1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)
![Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1456902.png)

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)
